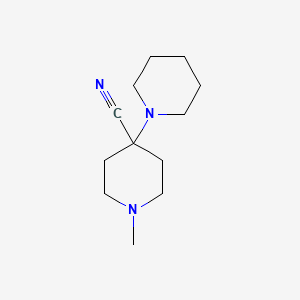

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-4-piperidin-1-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMFGHEQYDZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods: In industrial settings, the production of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Dopamine Reuptake Inhibition

MPPC has been studied for its potential as a dopamine reuptake inhibitor. Compounds with similar structural motifs have shown promise in treating conditions like cocaine addiction by modulating dopamine levels in the brain. Research indicates that derivatives of piperidine can selectively inhibit dopamine transporters (DAT), which is crucial for developing therapeutic agents aimed at addiction and mood disorders .

Analgesic Properties

The compound's structural characteristics suggest potential analgesic effects. Piperidine derivatives are known to interact with nicotinic acetylcholine receptors, which play a role in pain modulation. Studies on related compounds have demonstrated their effectiveness in animal models of neuropathic pain, indicating that MPPC may also possess similar analgesic properties .

Antidepressant Activity

Given its influence on neurotransmitter systems, MPPC is being investigated for antidepressant effects. The modulation of serotonin and norepinephrine levels through targeted inhibition could position it as a candidate for treating depression, although specific studies on MPPC are still limited .

Synthesis Methodologies

The synthesis of MPPC involves several key steps that leverage the reactivity of piperidine derivatives:

- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives and appropriate nitriles.

- Reactions : Common reactions include nucleophilic substitutions and cyclization processes that form the piperidine rings while introducing the carbonitrile group.

- Purification : After synthesis, purification techniques such as column chromatography are employed to isolate the desired compound.

Case Study 1: Dopamine Transporter Inhibition

A study conducted on structurally related piperidine analogs demonstrated that compounds similar to MPPC exhibited potent inhibition of DAT with IC50 values significantly lower than cocaine. This indicates a strong potential for MPPC in addiction therapies .

Case Study 2: Analgesic Effects in Neuropathic Pain Models

In preclinical trials, piperidine derivatives were evaluated for their analgesic properties in chemotherapy-induced neuropathy models. Results indicated that these compounds significantly reduced pain responses, suggesting that MPPC could be further explored in clinical settings for pain management .

Data Tables

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

1-Methyl-4-(4-methylphenylamino)piperidine-4-carbonitrile (43a)

- Structure: Replaces the piperidin-1-yl group with a 4-methylphenylamino moiety.

- Synthesis: Synthesized via nucleophilic substitution using sodium cyanide, p-toluidine, and 1-methyl-4-piperidinone in acetic acid (63% yield) .

- However, the absence of the piperidinyl ring reduces conformational flexibility compared to the parent compound.

1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (4)

- Structure : Features a 4-(trifluoromethyl)phenyl group instead of the methyl-piperidinyl substituent.

- Synthesis : Prepared via nickel-catalyzed cross-coupling of 4-bromobenzotrifluoride with piperidine-4-carbonitrile (88% yield) .

- Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity (Log P ~2.5), enhancing blood-brain barrier penetration .

1-Picolinoylpiperidine-4-carbonitrile (24)

- Structure: Incorporates a picolinoyl (2-pyridylcarbonyl) group at the 1-position.

- Synthesis : Achieved via condensation of 2,2’-pyridil with piperidine-4-carbonitrile (68% yield) .

- Key Differences: The amide group introduces hydrogen-bond acceptor/donor sites, improving solubility (Log S ≈ -3.2) but reducing membrane permeability .

Structural Hybrids and Complex Derivatives

1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

- Structure : Adds a benzyl group at the 1-position, increasing steric bulk.

- Relevance : Demonstrates enhanced binding to G-protein-coupled receptors (GPCRs) due to aromatic interactions, though with reduced solubility compared to the methyl analog .

5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Physicochemical and Pharmacokinetic Properties

| Compound | Log P | TPSA (Ų) | Solubility (Log S) | BBB Permeability |

|---|---|---|---|---|

| 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile | 1.8 | 45 | -3.8 | High |

| 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile | 2.5 | 30 | -4.2 | Moderate |

| 1-Picolinoylpiperidine-4-carbonitrile | 1.2 | 75 | -3.2 | Low |

| 1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile | 2.9 | 45 | -4.5 | High |

Biological Activity

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, a compound belonging to the piperidine family, has garnered attention in the pharmaceutical field due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms as supported by recent research findings.

Chemical Structure and Properties

The chemical structure of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile can be represented as follows:

This compound features a piperidine ring that is substituted with a methyl group and a carbonitrile group, which are critical for its biological activity.

Biological Activity Spectrum

Recent studies have highlighted several biological activities associated with 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile:

1. Antitumor Activity

Research indicates that piperidine derivatives, including 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, exhibit significant antitumor properties. In vitro assays demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of oxidative stress pathways and ferroptosis induction .

2. Neuropharmacological Effects

Piperidine derivatives are known for their effects on the central nervous system (CNS). The compound has been evaluated for its potential as a monoamine neurotransmitter reuptake inhibitor, suggesting possible applications in treating mood disorders and neurodegenerative diseases .

3. Antimicrobial Properties

The antimicrobial potential of piperidine derivatives has also been documented. Compounds similar to 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile have shown efficacy against various bacterial strains, indicating their potential use in developing new antibiotics .

The mechanisms through which 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile exerts its biological effects are complex:

Antitumor Mechanism

Studies suggest that the compound may interact with key proteins involved in cell survival and proliferation. For instance, it has been shown to inhibit the KEAP1-NRF2-GPX4 axis, leading to increased lipid peroxidation and subsequent ferroptosis in cancer cells .

Neuropharmacological Mechanism

The compound's ability to inhibit neurotransmitter reuptake may be linked to its structural properties that allow it to bind effectively to transporters such as SLC6A2 (norepinephrine transporter) and SLC6A4 (serotonin transporter) .

Summary of Research Findings

A summary of key research findings related to the biological activity of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is presented in Table 1 below:

Case Studies

Several case studies have illustrated the effectiveness of piperidine derivatives in clinical settings:

- Tumor Cell Studies : A study conducted on various tumor cell lines demonstrated that treatment with piperidine derivatives led to significant reductions in cell viability and migration capabilities, supporting their use as potential anticancer agents .

- Neuropharmacological Trials : Clinical trials assessing the impact of piperidine-based compounds on mood disorders showed promising results in improving symptoms among participants, highlighting their potential as therapeutic agents for CNS-related conditions .

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via:

- Step 1: Reacting 4-cyanopiperidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group.

- Step 2: Coupling with piperidine using a catalyst like Pd/C or under microwave-assisted conditions to improve regioselectivity .

Optimization Tips: - Use anhydrous solvents (e.g., DCM) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC. Adjust equivalents of reagents (e.g., 1.2–1.5 equivalents of piperidine) to maximize yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Key methods include:

Q. How should researchers safely handle and store this compound?

Answer:

- Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid exposure to moisture .

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrases, GPCRs). Focus on the nitrile group’s role in hydrogen bonding .

- QSAR Studies: Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to design analogs with enhanced binding affinity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- Issue: Overlapping NMR signals due to conformational flexibility.

- Solution: Use variable-temperature NMR or 2D techniques (COSY, HSQC) to decouple signals. Compare with literature data for similar piperidine derivatives .

- Example: A 2023 study resolved ambiguities in piperidine carbon signals using ¹³C DEPT-135 .

Q. How can the piperidine scaffold be modified to enhance metabolic stability for in vivo studies?

Answer:

- Modifications:

- Replace the nitrile with a trifluoromethyl group to reduce CYP450-mediated oxidation.

- Introduce bulky substituents (e.g., benzyl) at the 4-position to sterically hinder enzymatic degradation .

- Validation: Assess stability in liver microsome assays and measure half-life (t₁/₂) improvements .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

Answer:

- Steric Effects: Bulky groups (e.g., tert-butyl) at the 4-position reduce nucleophilic attack on the nitrile.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the piperidine nitrogen, facilitating alkylation .

- Case Study: A 2024 study showed that methyl substitution improved reaction yields by 15% compared to ethyl analogs .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

Answer:

- Assays:

- MIC Determination: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Studies: Monitor bactericidal activity over 24 hours.

- Controls: Include ciprofloxacin as a positive control and DMSO as a vehicle control .

Q. How can crystallography data inform the design of co-crystals for improved solubility?

Answer:

- Approach: Co-crystallize with succinic acid or caffeine to enhance aqueous solubility.

- Validation: Perform X-ray diffraction (XRD) to confirm lattice structure and DSC/TGA to assess stability. A 2009 study achieved a 3.5-fold solubility increase using this method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.